molecular formula C9H8Cl2N4S B3084043 4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-51-9

4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084043
CAS No.: 1142207-51-9
M. Wt: 275.16 g/mol
InChI Key: CITTXUAYYNTUMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation of cyanuric chloride with aniline . This process is characterized by various spectroscopic techniques and the data obtained is compared with theoretical results achieved using high-level density functional theory (DFT) method .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) methods . The stability, nature of bonding, and reactivity of these compounds were evaluated at the DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules, which accounts for the bio-activity of the compound, was evaluated from natural bond orbital (NBO) analysis .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Novel Compounds : Novel derivatives of 1,2,4-triazine, such as 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized, starting from related triazine compounds. These syntheses are crucial in exploring new potential pharmaceuticals and materials (Bektaş et al., 2007).

  • Formation of 1,2,4-Triazines : The interaction of dicyandiamides with thioamides led to the formation of 6-Alkyl(or aryl)-4-amino(or arylamino)-1,3,5-triazine-2-thiols, showcasing a method for synthesizing various substituted triazines (Joshua & Rajan, 1974).

Antimicrobial and Antitumor Activities

  • Antimicrobial Properties : Synthesized 1,2,4-triazine derivatives have shown promising antimicrobial activities, which could be explored for potential pharmaceutical applications (Mehrotra et al., 2002).

  • Antitumor Activities : Some nitrogen heterocycles, including 1,2,4-triazine derivatives, have been evaluated for their antioxidant and antitumor activities, indicating potential in cancer research (El-Moneim et al., 2011).

Electrochemical Properties

  • Electrochemical Behavior Studies : The electrochemical behavior of certain triazine derivatives has been studied in non-aqueous media, providing insights into their potential use in electrochemical applications (Farzinnejad et al., 2005).

Future Directions

The future directions for the study of this compound could involve further investigation into its potential biological activities, such as its potential as a SARS-CoV-2 agent . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Biochemical Analysis

Biochemical Properties

4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it can interact with enzymes involved in oxidative stress pathways, leading to a reduction in reactive oxygen species (ROS) production . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling proteins, it can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The thiol group in the compound can also form disulfide bonds with cysteine residues in proteins, further modulating their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown . In in vitro and in vivo studies, the long-term effects of this compound include sustained inhibition of enzyme activity and persistent alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and promoting apoptosis in cancer cells . At high doses, it can exhibit toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . This compound can interact with enzymes such as glutathione S-transferase, which plays a crucial role in detoxifying harmful substances in the body . Additionally, it can affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and the nucleus . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic processes . In the nucleus, it can bind to DNA and RNA, affecting gene expression and protein synthesis . The localization of this compound is also influenced by post-translational modifications, which can direct it to specific cellular compartments .

Properties

IUPAC Name

4-amino-2-(2,4-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4S/c10-4-1-2-5(6(11)3-4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITTXUAYYNTUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
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4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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